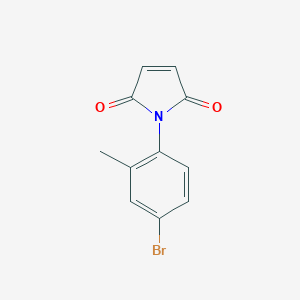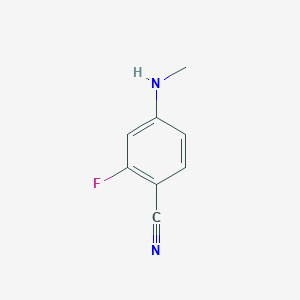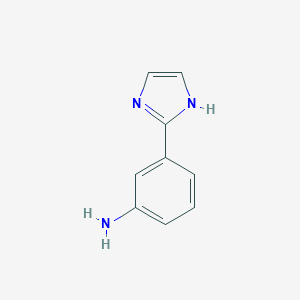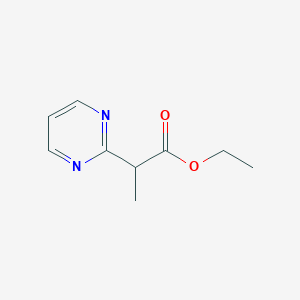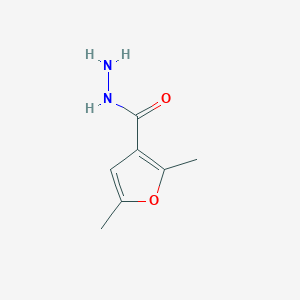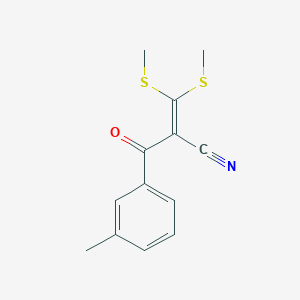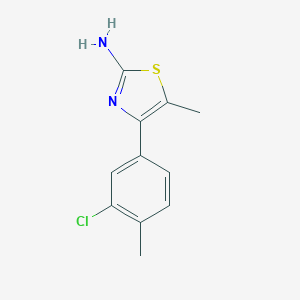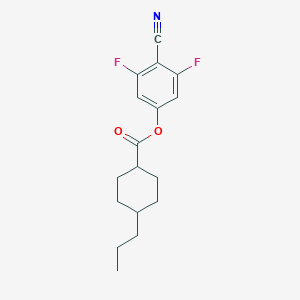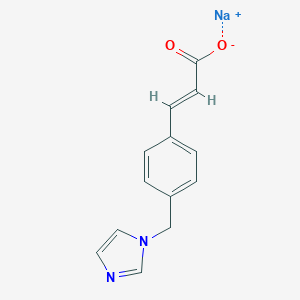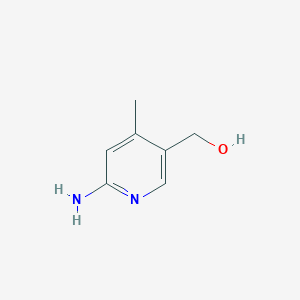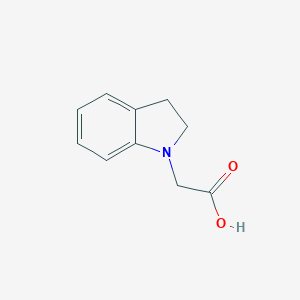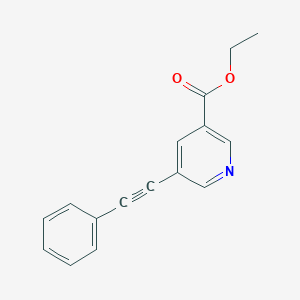![molecular formula C7H12O B071321 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane CAS No. 162010-45-9](/img/structure/B71321.png)
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, also known as DMOBH, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMOBH contains a six-membered ring fused with a three-membered ring, making it a challenging molecule to synthesize.
Mechanism Of Action
The mechanism of action of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not well understood, but it is believed to be due to its ability to act as a dienophile in Diels-Alder reactions. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to react with a variety of dienes, including furans, pyrroles, and indoles. The reaction between 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane and dienes is highly regioselective and can be used to selectively functionalize specific positions on the diene.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have not been extensively studied. However, it has been reported that 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is not toxic to cells and does not cause significant cellular damage. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been shown to be stable under physiological conditions, making it a potential candidate for drug delivery applications.
Advantages And Limitations For Lab Experiments
The main advantage of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its unique structure and reactivity. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a building block for the synthesis of complex molecules and can be incorporated into polymers to improve their mechanical properties. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane can be used as a ligand in metal-catalyzed reactions. The main limitation of using 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in lab experiments is its challenging synthesis method, which requires specific reagents and conditions.
Future Directions
There are several future directions for the study of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane. One potential direction is the development of new synthesis methods that are more efficient and scalable. Additionally, the use of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in drug discovery applications should be explored further, as its unique structure and stability under physiological conditions make it a promising candidate for drug delivery. Finally, the development of new applications for 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane in materials science, such as the synthesis of new polymers with unique properties, should be investigated.
In conclusion, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is a unique bicyclic compound that has gained significant attention in the scientific community due to its potential applications in organic synthesis, materials science, and drug discovery. Its challenging synthesis method, unique structure, and reactivity make it a valuable building block for the synthesis of complex molecules. Further research on 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Synthesis Methods
The synthesis of 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane involves a multistep process that requires specific reagents and conditions. The most common method for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane is through the Diels-Alder reaction between cyclopentadiene and 1,3-butadiene. This reaction yields a mixture of products, including 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane, which can be isolated using column chromatography. Other methods for synthesizing 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane have been reported, including the use of radical reactions and photochemical reactions.
Scientific Research Applications
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been studied extensively for its potential applications in organic synthesis, materials science, and drug discovery. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules. 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been used as a starting material for the synthesis of natural products, such as the marine alkaloid (-)-lepadin B. Additionally, 3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane has been incorporated into polymers to improve their mechanical properties and has been used as a ligand in metal-catalyzed reactions.
properties
CAS RN |
162010-45-9 |
|---|---|
Product Name |
3,3-Dimethyl-6-oxabicyclo[3.1.0]hexane |
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
3,3-dimethyl-6-oxabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H12O/c1-7(2)3-5-6(4-7)8-5/h5-6H,3-4H2,1-2H3 |
InChI Key |
UOBKXNXAZOVKSW-UHFFFAOYSA-N |
SMILES |
CC1(CC2C(C1)O2)C |
Canonical SMILES |
CC1(CC2C(C1)O2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



